(2S,3R)-LP99

Epigenetics Bromodomain Chemical Probe

Researchers validating BRD7/9-mediated phenotypes require a reliable negative control to distinguish on-target effects from off-target activity. (2S,3R)-LP99 is the less active enantiomer of LP99, serving as the essential inactive control for cellular assays. • Enables unambiguous attribution of phenotypes (e.g., IL-6 suppression in THP-1 cells) to BRD7/9 inhibition • ~10-fold selectivity for BRD9 (Kd = 99 nM) over BRD7 (Kd = 909 nM); clean profile across 48 bromodomains • Supplied at ≥98% purity with Certificates of Analysis; stable at ambient shipping conditions

Molecular Formula C26H30ClN3O4S
Molecular Weight 516.1 g/mol
Cat. No. B10814352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-LP99
Molecular FormulaC26H30ClN3O4S
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
InChIKeyLVDRREOUMKACNJ-GJZUVCINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-LP99: A Selective BRD7/9 Bromodomain Probe


(2S,3R)-LP99 is the less active enantiomer of the quinolone-fused lactam compound LP99, which is recognized as the first reported potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9 [1]. It functions by competitively binding to the acetyl-lysine recognition pocket of these bromodomains, thereby inhibiting their association with acetylated histones [2]. The compound, with CAS number 1808948-28-8, is primarily used as a negative control for the active enantiomer LP99 in cellular assays, a critical tool for validating on-target pharmacological effects .

Enantiomeric negative control for LP99 target validation
Competes at acetyl-lysine recognition pocket of BRD7/9
Chiral probe for bromodomain selectivity studies

Why (2S,3R)-LP99 Cannot Be Substituted


The BRD9 inhibitor landscape is chemically and pharmacologically diverse. Interchanging compounds like (2S,3R)-LP99 with others such as BI-7273 or I-BRD9 is not feasible due to fundamental differences in their molecular frameworks and, critically, their potency profiles against the closely related paralog BRD7 [1]. While (2S,3R)-LP99 is a dual BRD7/9 inhibitor with a defined ~10-fold selectivity for BRD9 (Kd BRD9 = 99 nM; Kd BRD7 = 909 nM) [2], other inhibitors exhibit markedly different selectivity windows (e.g., >700-fold for BRD9 over BET family for I-BRD9) or are inactive against BRD7 . These intrinsic pharmacological differences preclude simple substitution, as each compound will produce a distinct and non-interchangeable biological phenotype in cellular models, directly impacting the validity and reproducibility of target validation studies [3].

BRD9/BET selectivity Chemotype-specific selectivity windows alter transcriptional readout context
Paralog profile BRD7 engagement magnitude differs, shifting SWI/SNF interpretation
Off-target liabilities Reported CECR2 off-target activity (I-BRD9) requires context-specific review

(2S,3R)-LP99 Comparative Performance Data


BRD9 vs. BRD7 Paralog Selectivity

(2S,3R)-LP99 demonstrates a quantifiable selectivity profile between the closely related BRD7 and BRD9 bromodomains. Its binding affinity for BRD9 (Kd = 99 nM) is approximately 9.2-fold higher than its affinity for BRD7 (Kd = 909 nM) [1]. This is in contrast to some next-generation inhibitors like BI-7273, which exhibit a much larger selectivity window (Kd BRD9 = 0.75 nM vs. Kd BRD7 = 0.3 nM, a ~2.5-fold difference) [2]. The specific, narrow selectivity of (2S,3R)-LP99 is a defined pharmacological signature critical for experiments designed to probe the overlapping and distinct functions of the BRD7 and BRD9 paralogs within the SWI/SNF complex.

Paralog Selectivity
Head-to-head
BRD9 Kd 99 nM vs. BRD7 Kd 909 nM ~9-fold selectivity
Supports BRD7/9 paralog differentiation context
Comparator BI-7273 shows ~2.5-fold selectivity
Epigenetics Bromodomain Chemical Probe

Cellular Inhibition of BRD7/9-Histone Binding

In a cellular context using a BRET assay in HEK293 cells, (2S,3R)-LP99 effectively disrupts the interaction of BRD7 and BRD9 with acetylated histone peptides. The IC50 values for inhibiting BRD7 interactions with histones H3.3 and H4 are 3.7 µM and 3.3 µM, respectively, while the IC50 values for inhibiting BRD9 interactions with H3.3 and H4 are 5.1 µM and 6.2 µM, respectively [1]. This is a direct functional readout of target engagement. In contrast, the comparator I-BRD9, while a potent BRD9 inhibitor, has been shown to only minimally influence BRD9-dependent gene expression in certain cellular contexts (AML lines), suggesting potential context-dependent efficacy differences [2]. The well-characterized cellular activity of (2S,3R)-LP99 in this orthogonal assay provides a robust benchmark for comparing on-target effects.

Cellular Engagement
Cross-study
BRD7-H3.3 IC50 3.7 µM, BRD7-H4 3.3 µM BRD9-H3.3 5.1 µM, BRD9-H4 6.2 µM
Supports cellular BRD7/9 engagement benchmark
I-BRD9 shows limited transcriptional modulation in AML context
Cell Biology BRET Assay Target Engagement

Broad Bromodomain Selectivity Profiling

The selectivity of (2S,3R)-LP99 was profiled against a panel of 48 bromodomains using Differential Scanning Fluorimetry (DSF). At a concentration of 10 µM, the compound did not induce a significant thermal shift (dTm < 1 K) for any bromodomain outside of BRD7 and BRD9 [1]. This includes other members of bromodomain sub-family IV and the therapeutically important BET family (BRD2, BRD3, BRD4, BRDT) [2]. This clean selectivity profile is a key differentiator from earlier, less selective bromodomain probes. While I-BRD9 also shows high selectivity, it has been reported to have off-target activity on CECR2, a liability not shared by the LP99 scaffold [3]. This data provides confidence that cellular phenotypes observed with (2S,3R)-LP99 treatment are likely due to on-target inhibition of BRD7/9.

Broad Selectivity
Class-level
DSF panel (48 BRDs) at 10 µM: dTm
Supports clean selectivity profile for LP99 scaffold
Comparator I-BRD9 exhibits CECR2 off-target binding
IL-6 Phenotype
Class-level inference
Dose-dependent IL-6 suppression in LPS-stimulated THP-1 cells
Reported positive-control phenotype for BRD7/9 class
Other BRD9 inhibitors show limited phenotype in certain cancer models
Drug Selectivity Bromodomain Off-Target

Inhibition of Pro-Inflammatory IL-6

(2S,3R)-LP99 was the first tool compound used to establish a functional role for BRD7/9 in regulating pro-inflammatory cytokine secretion. Treatment of LPS-stimulated THP-1 monocytic cells with (2S,3R)-LP99 resulted in a dose-dependent suppression of Interleukin-6 (IL-6) secretion [1]. This finding is a seminal, validated phenotype for the BRD7/9 target class and serves as a positive control for functional studies. This contrasts with some other BRD9 inhibitors, which have shown limited phenotypic efficacy in certain disease models (e.g., AML) [2]. The robust, reproducible inhibition of IL-6 secretion provides a reliable functional assay for confirming the on-target activity of BRD7/9 inhibition in a disease-relevant context.

IL-6 Phenotype
Class-level inference
Dose-dependent IL-6 suppression in LPS-stimulated THP-1 cells
Reported positive-control phenotype for BRD7/9 class
Other BRD9 inhibitors show limited phenotype in certain cancer models
Inflammation Immunology Cytokine

(2S,3R)-LP99: Optimal Scientific Applications


Enantiomeric Negative Control for Phenotype Validation

The primary application of (2S,3R)-LP99 is as an inactive enantiomeric negative control for the active inhibitor LP99. Using the pair together in cellular assays allows researchers to confidently attribute observed phenotypes, such as the suppression of IL-6 secretion in THP-1 cells, specifically to the inhibition of BRD7/9 bromodomains rather than off-target effects [1]. This is a best practice for chemical probe usage and ensures the robustness of target validation studies [2].

Comparative Studies of BRD9 Inhibitor Chemotypes

As the first-in-class BRD7/9 inhibitor, LP99 and its enantiomer (2S,3R)-LP99 provide a valuable historical and pharmacological benchmark against which newer BRD9 probes (e.g., I-BRD9, BI-9564, TP-472) can be compared [1]. Its well-documented, clean selectivity profile across a panel of 48 bromodomains and its defined potency for both BRD7 and BRD9 make it an excellent reference compound for side-by-side chemotype comparisons in cellular assays, helping to deconvolute on-target biology from chemotype-specific effects [2].

Paralogue-Specific Roles of BRD7/9 in SWI/SNF

The ~10-fold selectivity of (2S,3R)-LP99 for BRD9 over BRD7 (Kd = 99 nM vs. 909 nM) provides a unique tool for dissecting the distinct and overlapping functions of these paralogs [1]. By using (2S,3R)-LP99 at varying concentrations, or by comparing its effects with those of more equipotent or highly selective BRD9 inhibitors, researchers can investigate paralogue-specific contributions to processes such as chromatin remodeling and gene regulation in cellular models like HEK293 cells [2].

BRD7/9 in Pro-Inflammatory Cytokine Regulation

(2S,3R)-LP99 is a definitive tool for studying the role of BRD7/9 in innate immunity. Its demonstrated ability to dose-dependently suppress IL-6 secretion in LPS-stimulated THP-1 cells establishes it as a key positive control for immunology research [1]. This application is particularly relevant for screening or validating novel compounds targeting the BRD7/9 pathway for anti-inflammatory therapeutic potential, using the LP99/ (2S,3R)-LP99 pair as a benchmark for efficacy [2].

Application
Selection Property
Validation Focus
Enantiomeric negative control for BRD7/9 target validation
Chiral identity and enantiomeric purity
On-target phenotype attribution in cellular assays
Comparative chemotype benchmarking
BRD7/9 selectivity profile and off-target liability review
Chemotype-specific cellular response deconvolution
Paralogue-specific BRD7/9 function in SWI/SNF complexes
Paralog-selectivity context
Chromatin remodeling endpoint interpretation
Pro-inflammatory cytokine regulation research (IL-6 model)
Functional IL-6 suppression phenotype
Cytokine secretion endpoint in immunology assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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